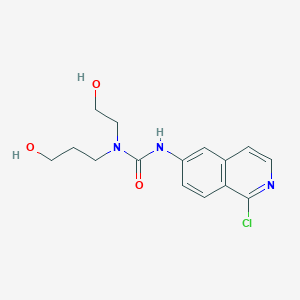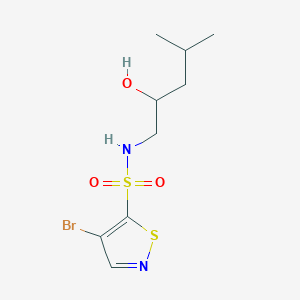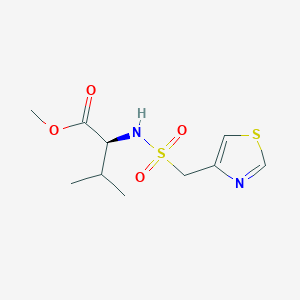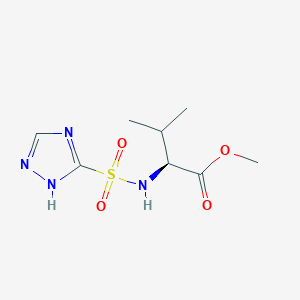![molecular formula C11H17BrN2O3S B7406515 N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine](/img/structure/B7406515.png)
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine is a chemical compound that features a bromophenyl group, a methylsulfamoyl group, and an ethoxyethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine typically involves the reaction of 4-bromobenzylamine with ethoxyethanamine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido and cyano derivatives.
Applications De Recherche Scientifique
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromophenyl methyl sulfone
- 4-bromobenzylamine
- N-[(4-bromophenyl)methylsulfonyl]-2-ethoxyethanamine
Uniqueness
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine is unique due to the presence of both the bromophenyl and ethoxyethanamine groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O3S/c1-2-17-8-7-13-18(15,16)14-9-10-3-5-11(12)6-4-10/h3-6,13-14H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXYLIBNWOXCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNS(=O)(=O)NCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[(4-methoxyphenyl)methyl-methylamino]ethyl]piperidine-1-sulfonamide](/img/structure/B7406432.png)
![4-bromo-N-[3-(2-hydroxyethoxy)propyl]-1,2-thiazole-5-sulfonamide](/img/structure/B7406434.png)


![1-[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]azetidin-3-ol;2,2,2-trifluoroacetic acid](/img/structure/B7406454.png)
![N-[1-(1H-benzimidazol-2-yl)azetidin-3-yl]-3-cyanopropane-1-sulfonamide](/img/structure/B7406463.png)
![1-(2-Oxoazepan-3-yl)-3-[3-(1,2,2,2-tetrafluoroethyl)phenyl]urea](/img/structure/B7406465.png)
![methyl 5-[1-[2-(oxolan-2-yl)ethylsulfonyl]azetidin-3-yl]-1H-pyrazole-3-carboxylate](/img/structure/B7406467.png)
![1-(4-Ethoxybutyl)-3-[3-(1,2,2,2-tetrafluoroethyl)phenyl]urea](/img/structure/B7406476.png)

![1-[2-(Difluoromethyl)-1,3-benzothiazol-7-yl]-3-(4-ethoxybutyl)urea](/img/structure/B7406518.png)

![N,N-dimethyl-2-[methyl-[(5-methyloxolan-2-yl)methylsulfonyl]amino]acetamide](/img/structure/B7406528.png)
![4-Methylpentan-2-yl 2-[[4-(hydroxymethyl)triazol-1-yl]methyl]morpholine-4-carboxylate](/img/structure/B7406533.png)
